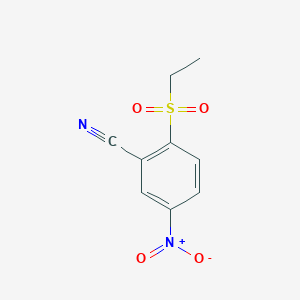
(4-(二异丙基氨基甲酰基)吡啶-3-基)硼酸
描述
“(4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C12H19BN2O3 . It has an average mass of 250.102 Da and a monoisotopic mass of 250.148880 Da .
Synthesis Analysis
The synthesis of boronic acids and their derivatives often involves cross-coupling reactions such as the Suzuki-Miyaura cross-coupling . Protodeboronation of pinacol boronic esters, a type of boronic acid derivative, has been reported to be catalyzed using a radical approach .Molecular Structure Analysis
The molecular structure of “(4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid” consists of 12 carbon atoms, 19 hydrogen atoms, 1 boron atom, 2 nitrogen atoms, and 3 oxygen atoms .Chemical Reactions Analysis
Boronic acids, including pyridinylboronic acids, are commonly used in various chemical reactions. One of the most significant applications is the Suzuki-Miyaura coupling . Other transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .科学研究应用
合成和反应性
卤代吡啶基硼酸和酯的合成
描述了一种合成新型卤代吡啶基硼酸和酯的方法,包括与所询问的化合物类似的化合物,利用区域选择性卤素-金属交换和随后用三异丙基硼酸酯淬灭。这些化合物可以进行钯催化的偶联,产生新的吡啶库 (Bouillon 等人,2002 年);(Bouillon 等人,2003 年)。
复杂吡啶的合成
描述了 4-(吡啶-2-基)苯基硼酸的合成及其在铃木偶联反应中产生磷光配体的应用,突出了其在构建复杂有机结构中的用途 (高锡纯,2010 年)。
功能化杂芳基吡啶的产生
讨论了各种吡啶基硼酸的合成及其在铃木-宫浦交叉偶联反应中的应用,从而产生新的功能化杂芳基吡啶衍生物 (Smith 等人,2008 年)。
化学性质和应用
吡啶鎓硼酸的反应性
研究了吡啶鎓硼酸在酸性溶液中的反应性,提供了对其化学行为和在基于有机硼的化学传感器中使用的潜力的基本见解 (Iwatsuki 等人,2012 年)。
电化学应用
详细介绍了聚(吡啶-3-硼酸)在创建用于同时测定各种生化化合物的修饰电极中的应用,证明了其在生物传感技术中的潜力 (Wu 等人,2010 年)。
超分子化学
- 超分子结构的创建:描述了使用含氮硼酸酯(包括吡啶硼酸)组装各种大环和配位聚合物,突出了这些化合物在构建复杂分子结构中的多功能性 (Salazar-Mendoza 等人,2013 年)。
作用机制
Target of Action
The primary target of (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides or triflates .
Mode of Action
The compound interacts with its targets through a transmetalation process . In this process, the boronic acid moiety of the compound transfers its organic group to a metal, typically palladium, which is then used to form a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely used in organic synthesis for the construction of C-C bonds and has been applied in the synthesis of various natural products, pharmaceuticals, and polymers .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, contributing to various areas of chemical research and industry .
Action Environment
The efficacy and stability of (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid, like many other organoboron compounds, can be influenced by various environmental factors. These may include the presence of a catalyst (typically palladium), the pH of the reaction environment, temperature, and the presence of other reagents . .
属性
IUPAC Name |
[4-[di(propan-2-yl)carbamoyl]pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O3/c1-8(2)15(9(3)4)12(16)10-5-6-14-7-11(10)13(17)18/h5-9,17-18H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLFOUSVUPJCSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1)C(=O)N(C(C)C)C(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50726940 | |
| Record name | {4-[Di(propan-2-yl)carbamoyl]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50726940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
868997-86-8 | |
| Record name | {4-[Di(propan-2-yl)carbamoyl]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50726940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



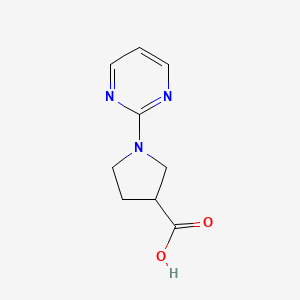
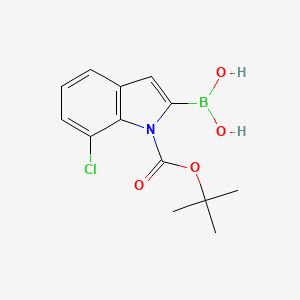
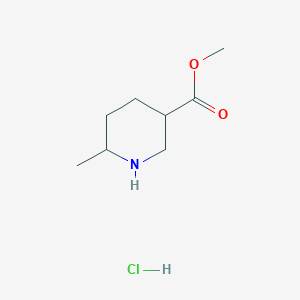
![4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B1398766.png)

![Ethyl (1S,3S,6R)-7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B1398768.png)
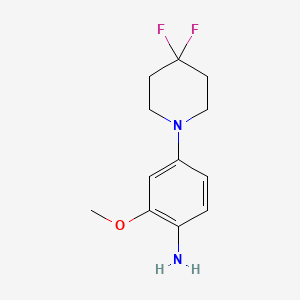
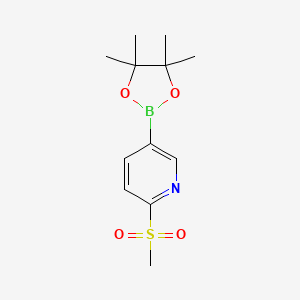
![6-Azaspiro[3.5]nonan-2-one hydrochloride](/img/structure/B1398774.png)
![3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1398775.png)
![4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1398777.png)
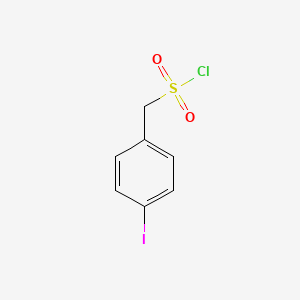
![Benzo[B]thiophene-2,6-dicarboxylic acid 2-ethyl ester](/img/structure/B1398782.png)
